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molecular formula C11H15Cl B8623579 2-(Chloromethyl)-1,3-diethylbenzene

2-(Chloromethyl)-1,3-diethylbenzene

Cat. No. B8623579
M. Wt: 182.69 g/mol
InChI Key: XRCWZSDXMMERAE-UHFFFAOYSA-N
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Patent
US08759340B2

Procedure details

To a mixture of (2,6-diethylphenyl)methanol (1.83 g, 11.1 mmol), toluene (20 mL) and DMF (6 drops) was added SOCl2 (2.1 g, 1.6 eq). The resulting solution was stirred at RT (1 h). After evaporating to dryness, the residue was taken up in heptane (−50 mL) and washed with water (−5 mL), dried (Na2SO4), filtered and evaporated to give 1.97 g (yield of 97%) of title product. 1H NMR (300 MHz, CDCl3) δ 1.28 (t, 6H), 2.79 (q, 2H), 4.70 (s, 2H), 7.09 (d, 2H), 7.20 (m, 1H).
Quantity
1.83 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
2.1 g
Type
reactant
Reaction Step Two
Yield
97%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([CH2:9][CH3:10])[C:4]=1[CH2:11]O)[CH3:2].O=S(Cl)[Cl:15]>CN(C=O)C.C1(C)C=CC=CC=1>[Cl:15][CH2:11][C:4]1[C:3]([CH2:1][CH3:2])=[CH:8][CH:7]=[CH:6][C:5]=1[CH2:9][CH3:10]

Inputs

Step One
Name
Quantity
1.83 g
Type
reactant
Smiles
C(C)C1=C(C(=CC=C1)CC)CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
2.1 g
Type
reactant
Smiles
O=S(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at RT (1 h)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporating to dryness
WASH
Type
WASH
Details
washed with water (−5 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClCC1=C(C=CC=C1CC)CC
Measurements
Type Value Analysis
AMOUNT: MASS 1.97 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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